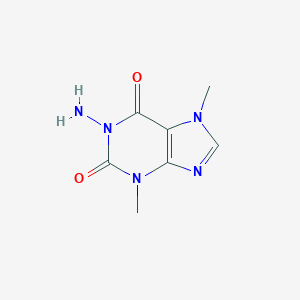

1-氨基-3,7-二甲基嘌呤-2,6-二酮

描述

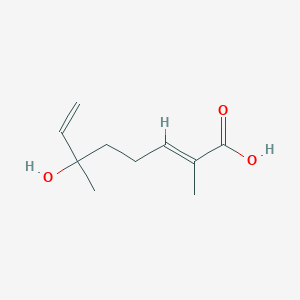

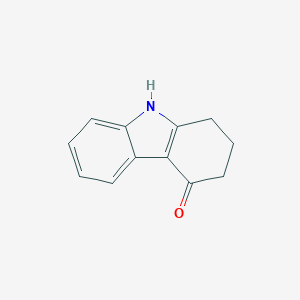

1-Amino-3,7-dimethylpurine-2,6-dione is a derivative of uracil and purine, which are fundamental components of nucleic acids. It has drawn interest due to its potential applications in biological and pharmaceutical research.

Synthesis Analysis

1-Amino-3,7-dimethylpurine-2,6-dione and its derivatives are synthesized using 6-aminouracils as precursors. An efficient synthesis method involves the oxidation of 1,3-dimethyl-5-(arylazo)-6-aminouracils in the presence of copper (II) nitrate in an alkaline medium (Debnath et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as UV–vis and NMR spectroscopy, and by techniques like FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. These methods confirm the conversion of precursors to the desired products and reveal the stability of the compounds in solution (Debnath et al., 2017).

Chemical Reactions and Properties

The compound exhibits various chemical reactions including halogenation, aminomethylation, acylation, and azo coupling. The electronic transitions between the vibrational energy levels of the ground and excited states are notable, reflecting its chemical behavior (Debnath et al., 2017).

Physical Properties Analysis

The crystalline structure and the formation of hydrogen-bonded chains are significant physical properties. The study of these properties is essential for understanding the stability and reactivity of the compound (Debnath et al., 2017).

Chemical Properties Analysis

The electronic properties, such as excitation energies, absorption wavelength, HOMO and LUMO energies, are analyzed using time-dependent DFT approaches. This helps in understanding the molecule’s reactivity and potential as a pharmaceutical agent (Prabakaran & Muthu, 2014).

科学研究应用

杂环化学和药物发现

1-氨基-3,7-二甲基嘌呤-2,6-二酮作为更广泛的乙内酰脲衍生物家族的一部分,在药物化学中显示出重要意义。乙内酰脲因其多功能的生物和药理活性而受到认可,可用作治疗和农用化学应用中支架。它们的作用延伸到非天然氨基酸及其共轭物的化学和酶促合成,在医学应用中显示出潜力。布赫雷-伯格斯反应虽然仅适用于游离的羰基化合物或以缩醛(缩酮)和氰醇形式受保护的羰基化合物,但它为合成乙内酰脲提供了一条高效途径,突出了它们对药物发现和制备具有潜在治疗应用的新型有机化合物的贡献 (谢赫等人,2023).

高级氧化工艺

1-氨基-3,7-二甲基嘌呤-2,6-二酮的相关性延伸到其在高级氧化工艺中的潜在应用,特别是在含氮有害化合物的降解中。这些化合物对传统的降解方法具有抵抗力,可以使用高级氧化技术有效地将其矿化,提高处理方案的效率。该应用强调了该化合物在环境管理中的实用性,重点是降解氨基和偶氮基化合物,其中包括广泛用于各行业的各种含氮农药和染料 (巴特和戈加特,2021).

氨基酸的电化学检测

使用导电聚合物和分子印迹聚合物修饰的传感器和生物传感器进行氨基酸电化学检测取得了重大进展。这些传感器能够检测苯丙氨酸、酪氨酸和色氨酸,受益于 1-氨基-3,7-二甲基嘌呤-2,6-二酮衍生物的独特特性。此类传感器的开发为药物质量控制和监测与这些氨基酸相关的疾病提供了有希望的途径,强调了该化合物在制药和生物医学领域的实用性 (迪努和阿佩特雷,2022).

分子印迹和生物传感

对分子印迹和生物传感的进一步探索揭示了 1-氨基-3,7-二甲基嘌呤-2,6-二酮衍生物在为各种生物靶标创建高度特异性和灵敏检测系统方面的潜力。这些方法为检测食品中的产生物胺细菌提供了新的方法,从而增强了食品安全和质量控制措施。该应用展示了该化合物的多功能性及其对食品科学和微生物学的潜在贡献,确保食品的安全性与质量 (兰德特等人,2007).

安全和危害

Specific safety and hazard information for “1-Amino-3,7-dimethylpurine-2,6-dione” is not readily available. However, xanthine and its derivatives, if swallowed, inhaled, or exposed to the eyes in high amounts, can be harmful, and may cause an allergic reaction if applied topically3.

未来方向

The future directions for “1-Amino-3,7-dimethylpurine-2,6-dione” are not directly available. However, xanthine and its derivatives have potential applications in the treatment of various diseases, including neurodegenerative diseases and various cancers3.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.

属性

IUPAC Name |

1-amino-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVLIYUAMBPQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321018 | |

| Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3,7-dimethylpurine-2,6-dione | |

CAS RN |

81281-47-2 | |

| Record name | NSC367963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)